3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
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Overview
Description
3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pyridine ring, making it a versatile molecule for various applications. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine moiety can be introduced through nucleophilic substitution reactions, where piperidine is reacted with suitable leaving groups on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby increasing its binding affinity and specificity . The piperidine moiety contributes to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-pyridinol: Another fluorinated pyridine derivative with similar chemical properties but different biological activities.
4-Fluoro-2-methoxypyridine: Shares the fluorine and methoxy groups but lacks the piperidine moiety, resulting in different reactivity and applications.
3-Fluoro-4-aminopyridine: Contains a fluorine atom and an amino group, used in different contexts such as neuropharmacology.
Uniqueness
3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination enhances its versatility and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;;/h1-2,5,9,13H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNBOGGQKEVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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